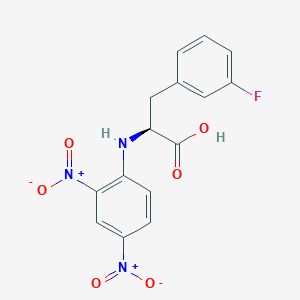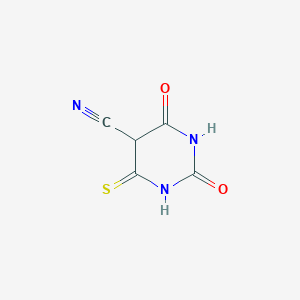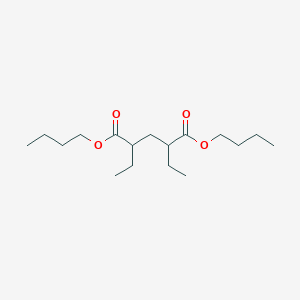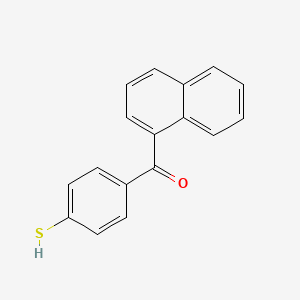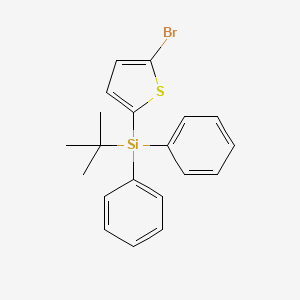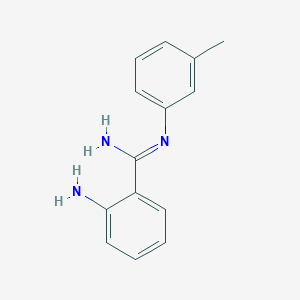![molecular formula C21H31ClN4O8S B14246667 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI) is a complex organic compound with a molecular formula of C21H30N4O8S. This compound is notable for its intricate structure, which includes glycine, gamma-glutamyl, hydroxyphenylamino, and cysteinyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride involves multiple steps. The process typically begins with the protection of amino and carboxyl groups, followed by the formation of peptide bonds between glycine, gamma-glutamyl, hydroxyphenylamino, and cysteinyl groups. The final step involves the esterification of the compound with diethyl ester and the addition of hydrochloride to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring that it meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteinyl group, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The hydroxyphenylamino group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Monomeric forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl group can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. The gamma-glutamyl group plays a role in the gamma-glutamyl cycle, which is crucial for maintaining cellular glutathione levels and overall redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione (GSH): A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Gamma-glutamylcysteine: A dipeptide involved in the synthesis of glutathione.
N-acetylcysteine (NAC): A derivative of cysteine used as a supplement to boost glutathione levels.
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a variety of chemical reactions. This complexity makes it a valuable compound for studying intricate biochemical pathways and developing advanced therapeutic agents.
Eigenschaften
Molekularformel |
C21H31ClN4O8S |
|---|---|
Molekulargewicht |
535.0 g/mol |
IUPAC-Name |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C21H30N4O8S.ClH/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H |
InChI-Schlüssel |
VQBSXUUMDJENPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
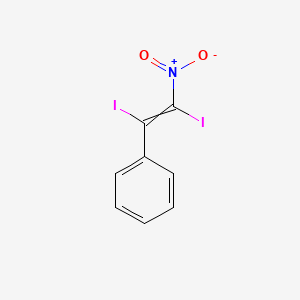

![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)

![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
